Cerium tripotassium bis(phosphate)

Solid-state chemistry Thermal analysis Phase equilibria

Cerium tripotassium bis(phosphate), formula K3Ce(PO4)2, is a double alkali–rare-earth orthophosphate belonging to the M3ILn(PO4)2 structural family (MI = alkali metal, Ln = lanthanide). It crystallizes in the monoclinic system, space group P21/m (No.

Molecular Formula CeK3O8P2
Molecular Weight 447.35 g/mol
CAS No. 68998-30-1
Cat. No. B12668874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium tripotassium bis(phosphate)
CAS68998-30-1
Molecular FormulaCeK3O8P2
Molecular Weight447.35 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[K+].[K+].[K+].[Ce+3]
InChIInChI=1S/Ce.3K.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+3;3*+1;;/p-6
InChIKeyULHZWTVGOMRTNQ-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium Tripotassium Bis(phosphate) (CAS 68998-30-1) – Procurement-Relevant Identity and Phase Stability Profile


Cerium tripotassium bis(phosphate), formula K3Ce(PO4)2, is a double alkali–rare-earth orthophosphate belonging to the M3ILn(PO4)2 structural family (MI = alkali metal, Ln = lanthanide) [1]. It crystallizes in the monoclinic system, space group P21/m (No. 11), with unit-cell parameters a = 9.579(5) Å, b = 5.634(6) Å, c = 7.468(5) Å, β = 90.81(3)°, and is isotypic with the laser-host compound K3Nd(PO4)2 [2]. The compound is the sole intermediate phase in the CePO4–K3PO4 binary system, melts incongruently at 1500 ± 20 °C, and exhibits a reversible β → α polymorphic transition at 1180 °C, remaining stable down to room temperature [1]. Its computed formation energy of −2.951 eV/atom and energy above hull of 0.000 eV confirm thermodynamic stability against decomposition into competing phases [3].

Why Na3Ce(PO4)2 or CePO4 Cannot Substitute for K3Ce(PO4)2 Without Performance Consequence


Cerium phosphate compounds within the M3ILn(PO4)2 class exhibit critically different crystallographic, thermal, and electronic properties that preclude direct interchange. K3Ce(PO4)2 adopts a monoclinic P21/m structure, whereas the sodium analog Na3Ce(PO4)2 crystallizes in an entirely different orthorhombic Pca21 lattice [1]. This structural divergence alters the Ce3+ site symmetry, directly modulating 4f–5d transition energies, Stokes shifts, and luminescence decay kinetics [2]. Furthermore, the polymorphic transition of K3Ce(PO4)2 occurs at 1180 °C—120 °C higher than the 1060 °C transition of Na3Ce(PO4)2 [3]—meaning the potassium compound retains its low-temperature crystal phase over a wider operational thermal window. Simple CePO4 (band gap 2.96–4.1 eV) is a narrow-gap material unsuitable for vacuum-ultraviolet (VUV) applications, whereas K3Ce(PO4)2 possesses a wide experimental band gap of 7.2–7.8 eV [4]. These quantitative differences in structure, thermal phase stability, and electronic band structure mean that scientific users cannot assume functional equivalence among in-class cerium phosphates.

Quantitative Differentiation Evidence for K3Ce(PO4)2 Against Its Closest Structural and Functional Analogs


Polymorphic Phase-Transition Temperature: K3Ce(PO4)2 Retains Low-Temperature Crystal Structure 120 °C Higher Than Na3Ce(PO4)2

The reversible β → α polymorphic transition of K3Ce(PO4)2 is measured at 1180 °C by differential thermal analysis (DTA) [1]. In contrast, the sodium analog Na3Ce(PO4)2 undergoes its corresponding polymorphic transition at only 1060 °C, with an associated enthalpy change of 14.2 ± 0.7 kJ mol⁻¹ [2]. Both transitions were determined by the same research group using consistent DTA, X-ray powder diffraction, and optical microscopy protocols across the CePO4–K3PO4 and CePO4–Na3PO4 binary systems [1][2]. The 120 °C higher transition temperature of the potassium compound directly translates into a wider temperature window over which the low-temperature β-phase—responsible for the defined crystallographic Ce3+ environment—remains structurally intact.

Solid-state chemistry Thermal analysis Phase equilibria

Crystal Symmetry Divergence: Monoclinic K3Ce(PO4)2 Versus Orthorhombic Na3Ce(PO4)2 Directly Modulates Ce3+ Optical Site Properties

K3Ce(PO4)2 crystallizes in the monoclinic space group P21/m (No. 11, Pearson symbol mP28, Z = 2) with lattice parameters a = 9.579(5) Å, b = 5.634(6) Å, c = 7.468(5) Å, β = 90.81(3)°, and unit-cell volume V = 403.083 ų [1]. By contrast, Na3Ce(PO4)2 adopts the orthorhombic space group Pca21 (No. 29, Pearson symbol oP112) with significantly larger cell parameters a = 14.074(1) Å, b = 16.039(1) Å, c = 18.607(1) Å, and V = 4200.21 ų [2]. The monoclinic K3Ce(PO4)2 contains Ce3+ in a 7-coordinate geometry (Ce–O bond distances 2.38–2.59 Å) within isolated CeO7 decahedra [3]. The orthorhombic Na3Ce(PO4)2 features a more complex structure with six inequivalent Na+ sites and a fundamentally different Ce3+ coordination environment [2]. This crystallographic divergence alters the local crystal-field splitting at the Ce3+ site, which is the primary determinant of 4f–5d excitation and emission energies, Stokes shift magnitude, and luminescence decay kinetics in Ce3+-activated phosphors.

Crystallography Luminescence Phosphor host design

DFT-Computed Electronic Band Gap: K3Ce(PO4)2 Exhibits a Fundamentally Different Electronic Structure Than Na3Ce(PO4)2

Density functional theory (DFT) calculations performed under identical GGA-level methodology by the Materials Project yield starkly different computed band gaps for the two alkali-metal cerium orthophosphates. K3Ce(PO4)2 is predicted to have a near-metallic band gap of 0.050 eV, while Na3Ce(PO4)2 shows a substantially larger computed gap of 0.460 eV—a factor of 9.2× difference [1][2]. Although GGA calculations are known to systematically underestimate band gaps by approximately 40–50%, the relative difference between compounds computed under the same protocol is meaningful [1]. Both compounds reside on the convex hull with Energy Above Hull = 0.000 eV, confirming thermodynamic stability [1][2]. The formation energies are nearly identical (−2.951 vs −2.950 eV/atom), indicating comparable thermodynamic driving forces for synthesis, yet the electronic structures diverge significantly [1][2]. Additionally, the calculated magnetic moment differs: K3Ce(PO4)2 exhibits 0.319 μB versus 0.389 μB for Na3Ce(PO4)2, reflecting the influence of the distinct crystal fields on the Ce3+ 4f¹ ground state [1][2].

DFT calculation Electronic structure Band gap engineering

Experimental Optical Band Gap: K3Ce(PO4)2 at 7.2–7.8 eV Versus CePO4 at 2.96–4.1 eV Enables VUV-Specific Applications

Reflection and excitation spectroscopy measurements on K3RE(PO4)2 (RE = La, Ce, Tb) compounds determined the experimental optical band gaps to lie within 7.2–7.8 eV at both 298 K and 10 K under UV and VUV excitation [1]. In contrast, CePO4—the simplest cerium phosphate and a common comparator material—exhibits a much narrower optical band gap of 2.96 eV in its hexagonal phase and 4.1 eV in its monoclinic phase [2]. The wide band gap of K3Ce(PO4)2 places its fundamental absorption edge in the vacuum-ultraviolet region, with a sharp excitation band observed at the VUV absorption edge attributed to excitation of PO4³⁻ anion molecules within the host lattice [1]. The 4f¹ → 5d¹ Ce3+ absorption bands in K3Ce(PO4)2 are observed in the 25,000–50,000 cm⁻¹ range (approximately 3.1–6.2 eV), well within the host transparency window [3]. This wide-gap host characteristic is a prerequisite for efficient Ce3+ 5d–4f luminescence without host-mediated quenching.

VUV spectroscopy Optical band gap Phosphor host

Structural Isotypism with K3Nd(PO4)2 Laser Crystal: K3Ce(PO4)2 as a Redox-Active Host for Sensitized Lanthanide Emission

K3Ce(PO4)2 is isotypic with K3Nd(PO4)2, a demonstrated high-Nd-concentration laser material that crystallizes in the same monoclinic P21/m space group with closely matched lattice parameters: K3Ce(PO4)2 a = 9.579 Å, b = 5.634 Å, c = 7.468 Å, β = 90.81° [1] versus K3Nd(PO4)2 a = 9.532(2) Å, b = 5.631(3) Å, c = 7.444(3) Å, β = 90.95(2)° [2]. The lattice mismatch between the two compounds is less than 0.5% along all axes, enabling the formation of homogeneous solid solutions of the type K3(Ce,Nd)(PO4)2 or K3(Ce,Pr)(PO4)2 for energy-transfer-mediated luminescence [3]. In K3Nd(PO4)2, the Nd³⁺ concentration reaches 5.00 × 10²¹ cm⁻³ and the fluorescence lifetime decreases from 460 μs (dilute) to 21 μs (concentrated) due to concentration quenching [2]. The isotypism of K3Ce(PO4)2 provides a structurally identical host matrix where Ce³⁺ can serve as a sensitizer for Nd³⁺ or Pr³⁺ activators via 4f–5d → 4f energy transfer, a strategy established in the K3RE(PO4)2:Ce³⁺/Pr³⁺ phosphor family [3]. The INIS crystallographic database confirms the isotypism with R = 0.029 and Rw = 0.034 refinement quality [4].

Laser materials Energy transfer Co-doping strategies

Single Intermediate Compound Across Entire CePO4–K3PO4 Binary: K3Ce(PO4)2 Offers Unambiguous Phase Identity for Procurement and Processing

The CePO4–K3PO4 phase diagram, determined by DTA, XRD, IR spectroscopy, and optical microscopy, contains one and only one intermediate compound—K3Ce(PO4)2—formed at the 1:1 molar ratio [1]. This contrasts with more complex ternary phosphate systems such as CePO4–K3PO4–K4P2O7, where two double phosphates (K3Ce(PO4)2 and K4Ce2P4O15) coexist, with K4Ce2P4O15 existing only in the solid state below 880 °C [2]. The Na-analog system CePO4–Na3PO4 similarly contains only one intermediate compound, Na3Ce(PO4)2, but with different thermal parameters (melting at 1550 °C vs 1500 °C for K3Ce(PO4)2) [3]. The simplicity of the CePO4–K3PO4 binary means that K3Ce(PO4)2 can be synthesized with high phase purity via solid-state reaction of stoichiometric K3PO4 and CePO4 mixtures (fired at 500 °C in air followed by calcination at 950 °C in flowing helium), as demonstrated by Bamberger et al. [1]. The single-phase nature is confirmed by XRD patterns matching the calculated powder diffraction data from the refined crystal structure [1][4].

Phase diagram Materials processing Quality assurance

Procurement-Driven Application Scenarios for K3Ce(PO4)2 Where Structural and Thermal Differentiation Directly Matters


VUV-Excited Ce3+ Phosphor Host for Scintillator and X-ray Detection Applications

The experimentally determined wide band gap of 7.2–7.8 eV [1] positions K3Ce(PO4)2 as a VUV-transparent host matrix where Ce3+ 4f–5d luminescence (absorption bands in the 25,000–50,000 cm⁻¹ range [2]) can be efficiently excited without host absorption quenching. The K3RE(PO4)2:Ce3+/Pr3+ phosphor family, of which K3Ce(PO4)2 is the parent cerium-endmember, has been systematically studied for X-ray radioluminescence, with the structurally analogous K3Gd(PO4)2:1%Ce3+ demonstrating a light yield of ~10,217 photons/MeV [3]. K3Ce(PO4)2 itself, with its Ce3+ ions occupying defined monoclinic P21/m sites [4], offers a high-concentration Ce3+ host for ultrafast 5d–4f emission with intrinsically short radiative lifetimes characteristic of allowed electric-dipole transitions. The structural isotypism with K3Nd(PO4)2 [5] further supports Ce3+ → Nd3+/Pr3+ energy-transfer co-doping strategies for tailored emission wavelengths. Procurement of phase-pure K3Ce(PO4)2 is enabled by the unambiguous CePO4–K3PO4 binary phase diagram, which contains no competing intermediate phases [6].

High-Temperature Stable Laser-Gain Medium or Sensitizer Host for Solid-State Lasers

The polymorphic transition at 1180 °C—120 °C higher than the Na3Ce(PO4)2 analog [1]—makes K3Ce(PO4)2 the preferred choice among M3Ce(PO4)2 compounds when the low-temperature monoclinic β-phase must survive high-temperature crystal-growth processes (e.g., Czochralski, flux growth) or device operation. K3Ce(PO4)2 is isotypic with the demonstrated laser crystal K3Nd(PO4)2, with lattice parameter mismatches of ≤0.5% along all crystallographic axes [2][3]. This near-perfect structural match enables Ce3+ to serve as a broadband sensitizer for Nd3+ or Pr3+ activator ions via efficient 4f–5d → 4f energy transfer, a mechanism validated in the K3RE(PO4)2:Ce3+/Pr3+ system [4]. The incongruent melting at 1500 °C [5] necessitates flux-assisted or solid-state synthesis routes rather than direct melt growth, a processing constraint shared with the sodium analog but offset by the higher thermal stability of the low-temperature phase.

Precursor for Porosity-Tuned Porous CeO2 Monoliths in Catalysis

K3Ce(PO4)2 single crystals have been used as parent-phase templates for the topotactic transformation to porous CeO2 monoliths, with reported porosities of 47%, 74%, and 80% achieved depending on processing conditions [1]. The potassium phosphate component is selectively leached or decomposed, leaving behind a CeO2 skeleton whose pore architecture is controlled by the crystallographic characteristics of the parent K3Ce(PO4)2 phase. The monoclinic P21/m structure of K3Ce(PO4)2, with its layered arrangement of CeO7 decahedra and PO4 tetrahedra [2], provides a structurally anisotropic template distinct from the orthorhombic Na3Ce(PO4)2 or the simpler CePO4, potentially yielding different pore morphologies and connectivity. The ability to tune porosity through selection of the parent phosphate phase gives procurement of K3Ce(PO4)2 a direct application pathway in catalyst support engineering where pore-size distributions of the resulting CeO2 are a critical performance parameter.

Model Compound for Investigating Alkali-Metal Cation Effects on Ce3+ Luminescence in Double Phosphates

As the cerium-endmember of the K3RE(PO4)2 series, K3Ce(PO4)2 serves as a structurally well-defined model system for disentangling the effects of the alkali-metal cation (K+ vs Na+) on Ce3+ 4f–5d luminescence properties. The monoclinic P21/m structure with three inequivalent K+ sites (7-, 9-, and 11-coordinate) and well-characterized Ce–O bond distances (2.38–2.59 Å) [1] provides a benchmark host where the influence of the monovalent cation on crystal-field splitting at the trivalent lanthanide site can be systematically studied. The DFT-computed electronic structure differences—band gap 0.050 eV (K3Ce) vs 0.460 eV (Na3Ce), magnetic moment 0.319 μB vs 0.389 μB [2][3]—provide computationally tractable hypotheses for experimental validation. The availability of high-quality single-crystal structural data (R = 0.0213; wR = 0.0495 for 975 reflections) [4] makes K3Ce(PO4)2 a reliable reference material for spectroscopic investigations requiring precise knowledge of Ce3+ site geometry.

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